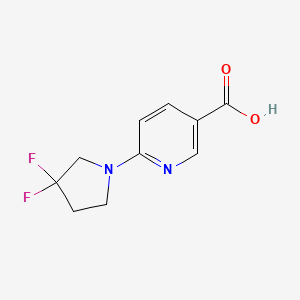

6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid

Übersicht

Beschreibung

“6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid” is a compound with significant potential in various fields of research and industry. It has the molecular formula C10H10F2N2O2 .

Molecular Structure Analysis

The molecular structure of “6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid” consists of a pyrrolidine ring attached to a nicotinic acid molecule . The molecular weight is 228.2 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Derivatives : Efficient synthesis routes have been developed for 2-trifluoromethyl-nicotinic acid derivatives, serving as key intermediates in the production of specific inhibitors, illustrating the versatility of nicotinic acid analogs in medicinal chemistry (Kiss, Ferreira, & Learmonth, 2008).

Production Methods : Innovative methods for producing nicotinic acid, a crucial component in various applications, have been explored, emphasizing the need for environmentally friendly and industrially feasible production techniques (Lisicki, Nowak, & Orlińska, 2022).

CAIII Inhibition for Therapeutics : 6-substituted nicotinic acid analogs, including 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid, have been identified as potent inhibitors of carbonic anhydrase III, a new pharmacological target for dyslipidemia and cancer treatment (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).

Extraction and Recovery : Studies on the intensification of nicotinic acid recovery using reactive extraction techniques highlight the chemical's significance in various industries and the importance of efficient separation methods (Kumar, Wasewar, & Babu, 2008).

Pharmaceutical and Medicinal Applications

Development of Pseudopeptides : Research on nicotinic acid-based pseudopeptides, including those with a pyrrolidine ring, suggests potential applications in drug development, given their structural and functional diversity (Ovdiichuk et al., 2015).

Bi-functional Catalysis : Nicotinium compounds derived from nicotinic acid, including those with pyrrolidine structures, have been used as catalysts in the synthesis of complex organic compounds, indicating their utility in synthetic chemistry (Tamaddon & Azadi, 2018).

Molecular Complex Formation : Studies on the crystal structure of compounds involving nicotinic acid demonstrate its ability to form complex structures with metal ions, which can have implications in materials science and pharmacology (Jiang et al., 2009).

Nicotinic Acid as a Building Block : Research on the synthesis of various nicotinic acid derivatives, including pyridine and pyrrolidine variants, underscores its role as a versatile building block in pharmaceutical synthesis (Wang et al., 2006).

Potential Antihyperlipidemic Activity : Nicotinic acid-based compounds have been investigated for their potential in treating hyperlipidemia, indicating the therapeutic relevance of these derivatives in cardiovascular diseases (Shoman et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.

Mode of Action

6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased levels of incretins can inhibit glucagon release, which in turn decreases hepatic glucose production.

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as GLP-1 and GIP. These hormones stimulate insulin secretion in a glucose-dependent manner, thereby regulating blood glucose levels .

Pharmacokinetics

It is suggested that the compound is eliminated by both metabolism and renal clearance .

Result of Action

The action of 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid results in the regulation of blood glucose levels. By inhibiting DPP-4 and increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release, leading to decreased hepatic glucose production .

Eigenschaften

IUPAC Name |

6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O2/c11-10(12)3-4-14(6-10)8-2-1-7(5-13-8)9(15)16/h1-2,5H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJFVRZOCHBZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

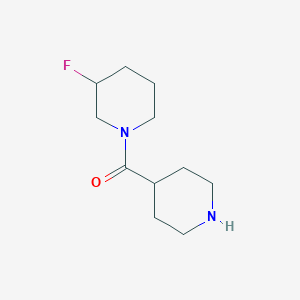

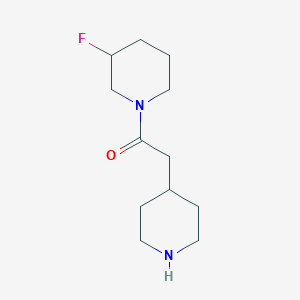

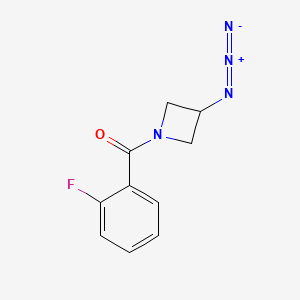

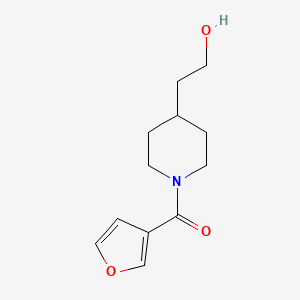

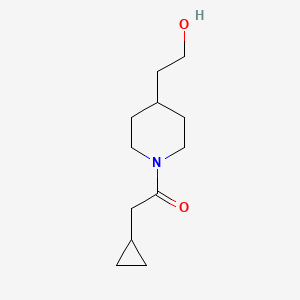

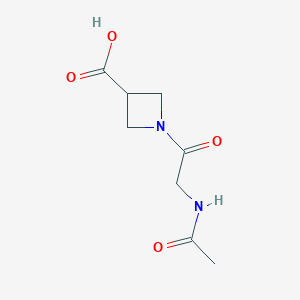

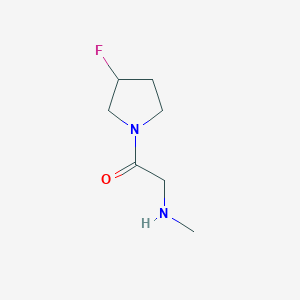

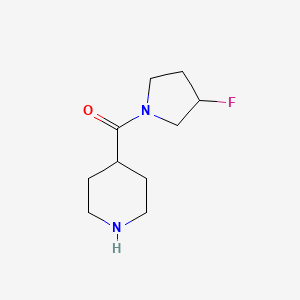

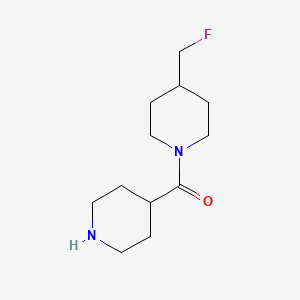

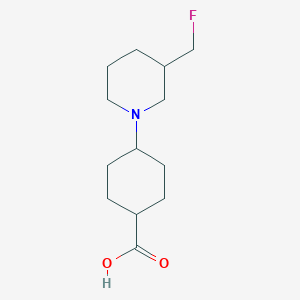

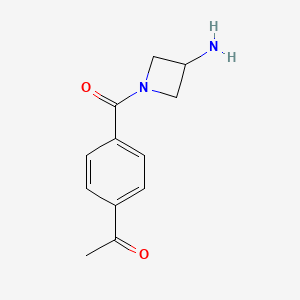

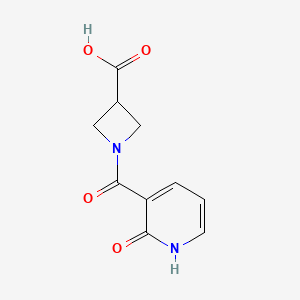

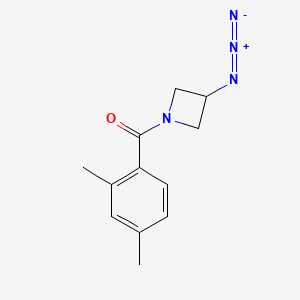

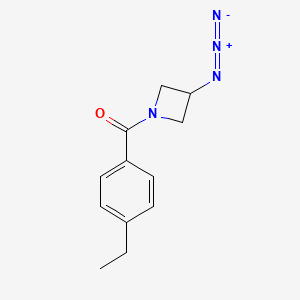

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.